1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one
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Overview
Description
1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one is a chalcone derivative, a class of compounds known for their diverse biological activities Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one can be synthesized through a mixed aldol condensation reaction. This involves the reaction of benzalacetone with different substituted benzaldehydes in the presence of a strong base . The reaction typically requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and free radical scavenger.
Medicine: Studied for its anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. In medicinal applications, it may inhibit specific enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: A closely related chalcone with similar biological activities.
Dibenzylideneacetone: Another chalcone derivative known for its use in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one is unique due to the presence of aniline groups, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
43121-52-4 |
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Molecular Formula |
C29H24N2O |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1,5-dianilino-2,4-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C29H24N2O/c32-29(27(23-13-5-1-6-14-23)21-30-25-17-9-3-10-18-25)28(24-15-7-2-8-16-24)22-31-26-19-11-4-12-20-26/h1-22,30-31H |
InChI Key |
VPKZCMFXSPVOJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CNC2=CC=CC=C2)C(=O)C(=CNC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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